[2-(4-Fluorophenyl)pyrimidin-5-yl]methanol
CAS No.: 960198-65-6
Cat. No.: VC2910036
Molecular Formula: C11H9FN2O
Molecular Weight: 204.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 960198-65-6 |
|---|---|
| Molecular Formula | C11H9FN2O |
| Molecular Weight | 204.2 g/mol |
| IUPAC Name | [2-(4-fluorophenyl)pyrimidin-5-yl]methanol |
| Standard InChI | InChI=1S/C11H9FN2O/c12-10-3-1-9(2-4-10)11-13-5-8(7-15)6-14-11/h1-6,15H,7H2 |
| Standard InChI Key | LBIBAMPCOZSGEL-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=NC=C(C=N2)CO)F |
| Canonical SMILES | C1=CC(=CC=C1C2=NC=C(C=N2)CO)F |
Introduction
Structural Characteristics and Chemical Properties
[2-(4-Fluorophenyl)pyrimidin-5-yl]methanol belongs to the pyrimidine family, a class of heterocyclic compounds that plays fundamental roles in biological systems. The compound features a pyrimidine core with a 4-fluorophenyl substituent at position 2 and a hydroxymethyl group at position 5. This specific arrangement of functional groups contributes to its unique chemical behavior and potential biological activities. The presence of the fluorine atom at the para position of the phenyl ring is particularly significant, as fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and modify the physicochemical properties of drug candidates.
The compound is characterized by several key identifiers and properties as outlined in the following table:
| Property | Value |
|---|---|
| CAS Number | 960198-65-6 |
| Molecular Formula | C11H9FN2O |
| Molecular Weight | 204.2 g/mol |
| IUPAC Name | [2-(4-fluorophenyl)pyrimidin-5-yl]methanol |
| Standard InChI | InChI=1S/C11H9FN2O/c12-10-3-1-9(2-4-10)11-13-5-8(7-15)6-14-11/h1-6,15H,7H2 |
| Standard InChIKey | LBIBAMPCOZSGEL-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=NC=C(C=N2)CO)F |
| PubChem Compound ID | 45073381 |
The chemical structure includes a hydroxyl group that can participate in hydrogen bonding, which may influence its solubility and interactions with biological targets. The pyrimidine ring contributes to the compound's aromaticity and potential for π-π interactions with proteins and other biomolecules. Furthermore, the fluorophenyl group enhances the molecule's pharmacological properties, potentially affecting its lipophilicity, metabolic stability, and binding affinity to target proteins.
Structural Isomers and Related Compounds
It is worth noting that [2-(4-Fluorophenyl)pyrimidin-5-yl]methanol has structural isomers that differ in the position of the fluorine atom on the phenyl ring. One such isomer is [2-(2-Fluorophenyl)pyrimidin-5-yl]methanol, where the fluorine atom is located at the ortho position of the phenyl ring. While sharing the same molecular formula (C11H9FN2O) and molecular weight (204.20 g/mol), this isomer has distinct chemical and potentially different biological properties due to the altered position of the fluorine atom .
The positional isomerism affects the electron distribution within the molecule, potentially leading to different reactivity patterns and binding modes with biological targets. This comparison highlights the importance of precise structural elucidation when studying and developing pyrimidine derivatives for pharmaceutical applications. The ortho-fluorophenyl isomer is identified by a different CAS number (960198-67-8) and InChIKey (ZQMQIGBVQTUIDZ-UHFFFAOYSA-N), emphasizing its distinct chemical identity despite the close structural similarity .
Synthesis and Chemical Reactions
The synthesis of [2-(4-Fluorophenyl)pyrimidin-5-yl]methanol typically involves multi-step reactions starting from simpler pyrimidine derivatives. While specific synthetic routes may vary, general approaches often utilize reactions between appropriately substituted pyrimidine precursors and fluorophenyl reagents, followed by functional group modifications to introduce the hydroxymethyl group at position 5.
Common synthetic strategies may include:
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Cross-coupling reactions (such as Suzuki or Negishi coupling) between halogenated pyrimidines and 4-fluorophenylboronic acids or organozinc reagents.
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Cyclization reactions to form the pyrimidine core with the fluorophenyl group already incorporated.
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Functional group interconversion to convert ester or aldehyde groups at position 5 to the hydroxymethyl group.
The hydroxymethyl group in this compound can participate in various chemical transformations, including:
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Oxidation to the corresponding aldehyde or carboxylic acid
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Esterification or etherification reactions
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Replacement with other functional groups via activation and substitution
These chemical properties make [2-(4-Fluorophenyl)pyrimidin-5-yl]methanol a versatile building block for the synthesis of more complex molecules with potential biological activities.
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of [2-(4-Fluorophenyl)pyrimidin-5-yl]methanol and related compounds is crucial for rational drug design efforts. The position of functional groups on both the pyrimidine ring and the phenyl substituent can significantly impact biological activity. For instance, the position of the fluorine atom on the phenyl ring (para position in this case) affects the electronic distribution and potentially the binding affinity to target proteins.
The hydroxymethyl group at position 5 of the pyrimidine ring offers a point for hydrogen bonding with biological targets and provides an opportunity for further derivatization to optimize pharmacokinetic properties. This functional group can be modified to create prodrugs, improve solubility, or introduce linkers to other pharmacophores.
Comparative studies with structurally related compounds, such as the ortho-fluorophenyl isomer [2-(2-Fluorophenyl)pyrimidin-5-yl]methanol, could provide valuable insights into how subtle structural changes affect biological activity and physicochemical properties . Such comparisons are essential for establishing comprehensive structure-activity relationships that guide the design of more potent and selective compounds.
Analytical Characterization
The identification and characterization of [2-(4-Fluorophenyl)pyrimidin-5-yl]methanol typically involve various analytical techniques. These methods ensure the purity and structural confirmation of the compound, which is crucial for its use in research and potential pharmaceutical applications.
Standard analytical techniques for characterizing this compound include:
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Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR)
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Mass Spectrometry (MS)
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Infrared (IR) Spectroscopy
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High-Performance Liquid Chromatography (HPLC)
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X-ray Crystallography (for solid-state structure determination)
These analytical methods provide complementary information about the compound's structure, purity, and physicochemical properties. The specific spectral data, such as characteristic NMR shifts or mass fragmentation patterns, serve as fingerprints for identifying the compound and distinguishing it from structural isomers or related derivatives .
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